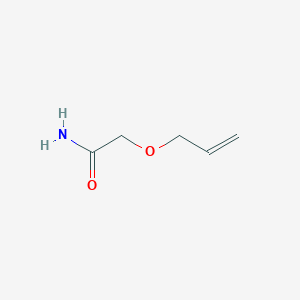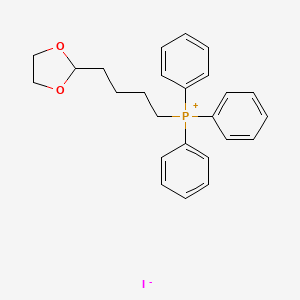
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide is an organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a butyl chain, which is further linked to a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-(1,3-dioxolan-2-yl)butyl iodide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, under suitable conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts, while oxidation reactions produce phosphine oxides .
科学研究应用
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in the study of mitochondrial function and as a mitochondrial targeting agent due to its ability to accumulate in mitochondria.
作用机制
The mechanism of action of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide involves its ability to interact with biological membranes, particularly mitochondrial membranes. The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial proteins and enzymes, affecting mitochondrial function and energy production .
相似化合物的比较
Similar Compounds
- (4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide
- (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide is unique due to its specific structure, which combines the triphenylphosphonium group with a 1,3-dioxolane ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may offer better mitochondrial targeting and enhanced reactivity in certain chemical reactions .
属性
分子式 |
C25H28IO2P |
|---|---|
分子量 |
518.4 g/mol |
IUPAC 名称 |
4-(1,3-dioxolan-2-yl)butyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H28O2P.HI/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-11-10-18-25-26-19-20-27-25;/h1-9,12-17,25H,10-11,18-21H2;1H/q+1;/p-1 |
InChI 键 |
UHDRQZVKSCTZCK-UHFFFAOYSA-M |
规范 SMILES |
C1COC(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


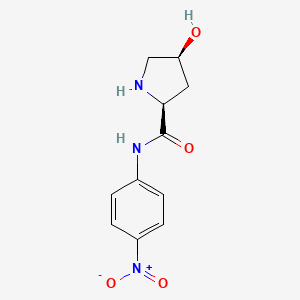

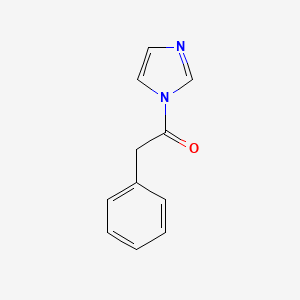
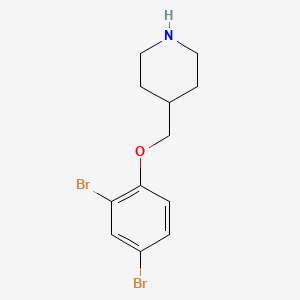



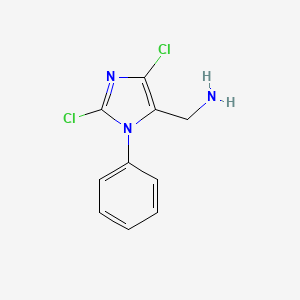

![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
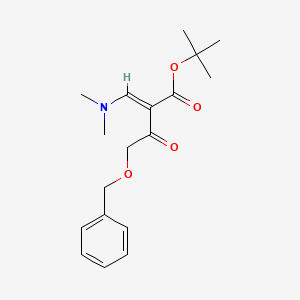

![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
